molecular formula C9H11BrN4 B8684335 7-bromo-N-isopropyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine

7-bromo-N-isopropyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine

Cat. No.: B8684335
M. Wt: 255.11 g/mol
InChI Key: UNGHLYVJZPAQLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-bromo-N-isopropyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine is a useful research compound. Its molecular formula is C9H11BrN4 and its molecular weight is 255.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H11BrN4

Molecular Weight

255.11 g/mol

IUPAC Name

7-bromo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]pyridin-3-amine

InChI

InChI=1S/C9H11BrN4/c1-6(2)11-9-13-12-8-5-7(10)3-4-14(8)9/h3-6H,1-2H3,(H,11,13)

InChI Key

UNGHLYVJZPAQLT-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NN=C2N1C=CC(=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A heterogeneous mixture of 1-(4-bromopyridin-2-yl)-4-isopropylsemicarbazide (0.315 g, 1.15 mmol) in phosphorous oxychloride (1.06 mL, 11.5 mmol) was heated at 100° C. for 2 h. The homogenous solution was allowed to cool to RT. Toluene (10 mL) was added and removed in vacuo (3×). DCM (20 mL) and saturated sodium bicarbonate (aq.) was added to the solid and stirred. The off-white solid was collected by filtration and washed with DCM to give 7-bromo-N-isopropyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine. MS (ESI, pos. ion) m/z: 255.2 (M+1).
Name
1-(4-bromopyridin-2-yl)-4-isopropylsemicarbazide
Quantity
0.315 g
Type
reactant
Reaction Step One
Quantity
1.06 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

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